5-Methyl-2H-3,4'-bi-1,2,4-triazole
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Overview
Description
5-Methyl-2H-3,4’-bi-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered aromatic rings containing three nitrogen atoms and two carbon atoms.
Mechanism of Action
Target of Action
5-Methyl-2H-3,4’-bi-1,2,4-triazole, also known as 5-Methyl-1H-3,4’-bi(1,2,4-triazole), is a heterocyclic compound . Triazole compounds, including this one, are known to bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
For instance, some triazole derivatives have been found to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism .
Biochemical Pathways
For example, if the compound acts as an XO inhibitor, it would affect the purine metabolism pathway .
Result of Action
Based on the known activities of triazole compounds, it can be inferred that the compound might exhibit a range of effects depending on its specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2H-3,4’-bi-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazines with acylamidine intermediates, followed by cyclization to yield the triazole ring . The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 5-Methyl-2H-3,4’-bi-1,2,4-triazole may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to obtain high-quality triazole compounds .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2H-3,4’-bi-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines; reactions often require catalysts or specific solvents
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
5-Methyl-2H-3,4’-bi-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and catalysts
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another triazole isomer with different nitrogen atom positions.
1,2,4-Triazole: A closely related compound with similar chemical properties but different biological activities.
Tetrazole: A four-nitrogen heterocycle with distinct chemical and biological characteristics
Uniqueness
5-Methyl-2H-3,4’-bi-1,2,4-triazole is unique due to its specific substitution pattern and the resulting chemical properties.
Properties
IUPAC Name |
5-methyl-3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c1-4-8-5(10-9-4)11-2-6-7-3-11/h2-3H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSISHLQAHPXKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)N2C=NN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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